molecular formula C13H15N3O2S B14384723 4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide CAS No. 88323-83-5

4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B14384723
CAS No.: 88323-83-5
M. Wt: 277.34 g/mol
InChI Key: XIFJAPXLEYXORZ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H15N3O2S It is characterized by the presence of a hydrazinyl group, a methyl group, and a phenyl group attached to a benzene ring with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of N-methyl-N-phenylbenzene-1-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes and pigments due to its ability to form azo compounds.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound useful in medicinal chemistry for the development of drugs targeting specific enzymes or proteins.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Uniqueness: 4-Hydrazinyl-N-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88323-83-5

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4-hydrazinyl-N-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-16(12-5-3-2-4-6-12)19(17,18)13-9-7-11(15-14)8-10-13/h2-10,15H,14H2,1H3

InChI Key

XIFJAPXLEYXORZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NN

Origin of Product

United States

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